Indomethacin salicylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65474-39-7 |
|---|---|
Molecular Formula |
C26H20ClNO6 |
Molecular Weight |
477.9 g/mol |
IUPAC Name |
2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxybenzoic acid |
InChI |
InChI=1S/C26H20ClNO6/c1-15-20(14-24(29)34-23-6-4-3-5-19(23)26(31)32)21-13-18(33-2)11-12-22(21)28(15)25(30)16-7-9-17(27)10-8-16/h3-13H,14H2,1-2H3,(H,31,32) |
InChI Key |
ZMVHVVYABPAONG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=CC=C4C(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=CC=C4C(=O)O |
Other CAS No. |
65474-39-7 |
Synonyms |
2-carboxyphenyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate TB 219 TB-219 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Characterization
Development of Novel Synthetic Pathways for Indomethacin (B1671933) Salicylate (B1505791) Esters
The synthesis of an ester like indomethacin salicylate would typically involve the formation of an ester bond between the carboxylic acid of indomethacin and the phenolic hydroxyl group of salicylic (B10762653) acid. Established esterification methods could be adapted for this purpose.
Common synthetic strategies would include:
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid (indomethacin) and the alcohol (salicylic acid) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions with removal of water to drive the equilibrium towards the product.
Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to facilitate ester formation under milder conditions. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added to enhance the reaction rate. This approach is common in the synthesis of complex molecules and prodrugs. acs.org
Acyl Chloride or Acid Anhydride Method: Indomethacin could be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting indomethacin acyl chloride would then readily react with salicylic acid, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to form the desired ester.
Novel synthetic pathways would focus on improving efficiency, selectivity, and environmental friendliness. This could involve the use of novel catalysts (e.g., solid-supported acids, enzymes like lipases for biocatalysis) or innovative reaction conditions (e.g., microwave-assisted synthesis to reduce reaction times).
Optimization of Reaction Conditions for Enhanced Yield and Purity
For any of the synthetic routes mentioned above, optimization would be critical to maximize the yield of this compound and minimize the formation of impurities. Key parameters for optimization include:
Stoichiometry: The molar ratio of indomethacin to salicylic acid, as well as the amount of catalyst and any coupling agents, would be systematically varied.
Solvent: The choice of solvent is crucial. It must dissolve the reactants and be compatible with the reaction conditions. For example, in carbodiimide (B86325) coupling, aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are common.
Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can speed up the reaction, they can also lead to side reactions and decomposition of the product or reactants.
Reaction Time: The progress of the reaction would be monitored over time using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation.
An example of how reaction conditions could be optimized is presented in the hypothetical data table below, based on a carbodiimide coupling approach.
| Entry | Reactant Ratio (Indo:SA) | Catalyst (DMAP eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | 0.1 | 25 | 12 | 55 |
| 2 | 1:1.2 | 0.1 | 25 | 12 | 65 |
| 3 | 1:1.2 | 0.2 | 25 | 12 | 75 |
| 4 | 1:1.2 | 0.2 | 0 | 24 | 70 |
| 5 | 1:1.2 | 0.2 | 40 | 8 | 68 |
This table is illustrative and not based on published experimental data for this compound.
Stereochemical Considerations in this compound Synthesis
Indomethacin is a chiral molecule, typically used as a racemic mixture, although its biological activity resides primarily in one enantiomer. The synthesis of indomethacin itself can involve steps that create this stereocenter. acs.orgnih.gov
When synthesizing this compound from pre-existing indomethacin, the esterification reaction at the C3-acetic acid group does not directly involve the stereocenter at the C2-methyl position of the indole (B1671886) ring. Therefore, if the synthesis starts with racemic indomethacin, the product, this compound, would also be racemic. If the synthesis were to start with an enantiomerically pure form of indomethacin, the reaction conditions would need to be mild enough to avoid racemization. Standard esterification methods like carbodiimide coupling are generally mild and are not expected to cause racemization at the C2 position.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of this compound and its Isomers
Once synthesized, the structure of this compound would be unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.
¹H NMR: This would confirm the presence of protons from both the indomethacin and salicylate moieties in the correct ratio. Key diagnostic signals would include the disappearance of the carboxylic acid proton from indomethacin and the phenolic proton from salicylic acid, and the appearance of characteristic aromatic and aliphatic proton signals from both parent molecules, with potential shifts in protons near the newly formed ester linkage.
¹³C NMR: This technique would show the total number of carbon atoms. The formation of the ester would be confirmed by the chemical shift of the carbonyl carbon of the ester group, which would be distinct from the carboxylic acid carbonyl of the starting indomethacin.
2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming that the indomethacin and salicylate units are linked via the ester bond.
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry would be used to determine the molecular weight of this compound and to support its structural identification through analysis of its fragmentation patterns.
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would provide the exact mass of the compound, allowing for the determination of its molecular formula (C₂₄H₁₈ClNO₆).
Fragmentation Pattern: In techniques like Electrospray Ionization (ESI-MS/MS), the molecule would be fragmented in a predictable manner. Expected fragments would correspond to the loss of key groups, such as the p-chlorobenzoyl group (m/z 139) or the entire salicylate group, and fragments characteristic of the indomethacin core. oup.comresearchgate.netnih.gov
Hypothetical Mass Spectrometry Data
| Ion Type | Calculated m/z | Identity |
|---|---|---|
| [M+H]⁺ | 479.0772 | Protonated Molecular Ion |
| [M+Na]⁺ | 501.0591 | Sodiated Adduct |
| Fragment | 358.0795 | [M - Salicylate group + H]⁺ |
This table is illustrative and not based on published experimental data for this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The most significant change upon formation of this compound would be the disappearance of the broad O-H stretch from the carboxylic acid of indomethacin and the appearance of a strong C=O stretch for the new ester group, typically in the range of 1730-1750 cm⁻¹. The C=O stretches of the amide in indomethacin (around 1690 cm⁻¹) and the carboxylic acid of the salicylate moiety (if unreacted, or as part of another ester) would also be present. tandfonline.commdpi.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would be expected to be a composite of the chromophores present in both indomethacin (indole and chlorobenzoyl) and salicylic acid. The exact absorption maxima (λ_max) would depend on the solvent and the electronic interaction between the two parts of the molecule. srce.hrresearchgate.netnih.gov
Chromatographic Techniques for Purity Assessment and Isolation of this compound
The purity and isolation of this compound, a compound of pharmaceutical interest, are critically assessed using a variety of sophisticated chromatographic techniques. These methods are essential for separating the target compound from starting materials, byproducts, and degradants, ensuring its quality and integrity. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the predominant techniques employed for this purpose.
High-performance liquid chromatography stands out as a primary method for both the quantitative analysis and purification of indomethacin and its derivatives. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase and a polar mobile phase. nih.govsielc.com For the simultaneous determination of indomethacin and salicylic acid, a C18-bonded silica (B1680970) stationary phase is often employed. nih.govcapes.gov.br The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as phosphoric acid solution, to control the pH and ensure sharp peak shapes. nih.govnih.govsielc.com
A study detailed a rapid RP-HPLC method for the simultaneous analysis of indomethacin and salicylic acid. nih.gov The method employed a C18 stationary phase with a mobile phase of ethanol, n-butanol, and an aqueous buffer. This system achieved detection limits of 2 ng for both compounds. nih.gov Another HPLC method developed for the analysis of indomethacin and its degradation products used a Zorbax-Phenyl analytical column with an isocratic mobile phase of acetonitrile and 0.2% phosphoric acid (50:50, v/v). nih.gov Furthermore, a stability-indicating RP-HPLC method for indomethacin analysis was developed using a Lichrosphere RP C-8 column with 100% ethyl acetate (B1210297) as a green mobile phase. researchgate.net
Gas chromatography (GC) has also been utilized for the analysis of indomethacin, often coupled with mass spectrometry (GC-MS) for enhanced sensitivity and specificity. nih.gov This technique typically requires derivatization of the analyte to increase its volatility. For instance, indomethacin can be derivatized using Bis-(Trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) before GC-MS analysis. nih.gov
Thin-layer chromatography serves as a simpler, more rapid technique for the qualitative assessment of purity and for monitoring the progress of synthesis reactions. srce.hrmdpi.com Different mobile phase systems can be used to achieve separation on TLC plates. For example, a study on an azo adduct of indomethacin utilized mobile phases such as ethyl acetate/methanol (9:1) and chloroform/methanol (8:2) on precoated TLC plates. srce.hr
The selection of the chromatographic method and its specific parameters is crucial for the effective purity assessment and isolation of this compound. The choice depends on the specific requirements of the analysis, such as the need for quantitative data, the scale of purification, and the nature of the impurities present.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Indomethacin Analysis
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Application |
| C18-bonded silica | Ethanol, n-butanol, aqueous buffer | Not specified | Not specified | Quantitative analysis of indomethacin and salicylic acid in serum and urine. nih.govcapes.gov.br |
| Zorbax-Phenyl (75 mm x 4.6 mm, 3.5 µm) | Acetonitrile, 0.2% phosphoric acid (50:50, v/v) | 0.6 | 237 | Determination of indomethacin and its degradation products. nih.gov |
| Primesep 200 (100 mm x 3.2 mm, 5 µm) | Acetonitrile, water, phosphoric acid | Not specified | Not specified | Analysis and isolation of indomethacin. sielc.com |
| Lichrosphere RP C-8 (250 mm x 4.0 mm, 5 µm) | Ethyl acetate (100% v/v) | 1.0 | 318 | Stability-indicating analysis of indomethacin. researchgate.net |
| SiliaChrom XDB1 C8 (250 mm x 4.6 mm, 5 µm) | Gradient of DI water (pH 3.2), acetonitrile, methanol | 1.0 | 320 | Simultaneous determination of methyl salicylate and indomethacin. chula.ac.th |
Table 2: Thin-Layer Chromatography (TLC) Systems for Indomethacin Analysis
| Stationary Phase | Mobile Phase System | Visualization | Application |
| Precoated TLC plate | Ethyl acetate/methanol (9:1) | UV lamp at 254 nm | Analysis of indomethacin azo adduct. srce.hr |
| Precoated TLC plate | Chloroform/methanol (8:2) | UV lamp at 254 nm | Analysis of indomethacin azo adduct. srce.hr |
| Silica gel 60 F254 | Ethyl acetate–toluene–methanol–acetic acid (40:40:1:1 v/v) | UV light at 254 nm | Separation of non-steroidal anti-inflammatory drugs. akjournals.com |
| C8 chemically modified diatomaceous earth | Acetonitrile–water–H3PO4 (85%) (50:50:1 v/v) | UV light at 254 nm | Separation of non-steroidal anti-inflammatory drugs. akjournals.com |
Table 3: Gas Chromatography (GC) Method for Indomethacin Analysis
| Column | Derivatization Agent | Detection Method | Application |
| Not specified | Bis-(Trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Mass Spectrometry (MS) | Quantitation of indomethacin in serum and plasma. nih.gov |
Pre Clinical Pharmacological Investigations: Mechanism of Action
Elucidation of Molecular and Cellular Targets of Indomethacin (B1671933) Salicylate (B1505791)
Cyclooxygenase (COX) Isoenzyme Inhibition Profile (COX-1 and COX-2)
Indomethacin, the parent compound of indomethacin salicylate, is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. wikipedia.orgdrugbank.com These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.govijrpr.com By blocking these enzymes, indomethacin effectively reduces prostaglandin (B15479496) production. ijrpr.com While indomethacin inhibits both isoforms, it demonstrates greater selectivity for COX-1, which is associated with an increased risk of gastrointestinal side effects. drugbank.com In contrast, salicylic (B10762653) acid, the other component of this compound, is a weak inhibitor of both COX-1 and COX-2. pnas.orgahajournals.org Some studies suggest that the anti-inflammatory effects of salicylate may be partially independent of direct COX inhibition, potentially involving the suppression of COX-2 gene expression. ahajournals.orgnih.gov
Investigation of Non-Cyclooxygenase Mediated Pathways (e.g., Phospholipase A2, PKR activation)
Beyond cyclooxygenase inhibition, the components of this compound have been shown to interact with other molecular pathways.
Phospholipase A2 (PLA2): Indomethacin has been reported to inhibit phospholipase A2 (PLA2). drugbank.com This enzyme is responsible for releasing arachidonic acid, the substrate for COX enzymes, from cell membranes. drugbank.com Inhibition of PLA2 would therefore represent an upstream mechanism for reducing the synthesis of prostaglandins. One study indicated that indomethacin's activation of cytosolic PLA2 (cPLA2) is an important event in the pathogenesis of drug-induced damage in Caco-2 cells. nih.gov However, another study found that phospholipase A2 activity was unmodified by a glycosaminoglycan-peptide complex, while indomethacin had only a weak suppressive effect on proteoglycanase, suggesting the effect on degradative enzymes was unrelated to prostaglandin formation. nih.gov
PKR Activation: Indomethacin has been shown to activate the double-stranded RNA (dsRNA)-dependent protein kinase R (PKR) in a manner independent of cyclooxygenase. nih.govnih.gov This activation leads to the phosphorylation of the eukaryotic initiation factor-2 alpha subunit (eIF2α), resulting in a blockage of protein translation. nih.govnih.gov This mechanism has been implicated in the antiviral and anticancer properties of indomethacin. drugbank.comnih.govnih.gov
Modulation of Prostaglandin Synthesis and Inflammatory Mediators
The primary mechanism of indomethacin is the inhibition of prostaglandin synthesis. nih.govijrpr.com By blocking COX enzymes, indomethacin prevents the conversion of arachidonic acid to prostaglandin endoperoxides, the precursors to various prostaglandins like prostaglandin E2 (PGE2). ijrpr.com This reduction in prostaglandin levels is central to its anti-inflammatory effects. ijrpr.comdrugbank.com Studies have demonstrated that both indomethacin and salicylate markedly reduce PGE2 synthesis in cartilage. sci-hub.ru Indomethacin has been shown to abrogate thrombin- and LPS-induced PGE2 production in whole blood assays at all tested concentrations. nih.gov Similarly, in C6 glioma cells, indomethacin effectively inhibits PGE2 synthesis. nih.gov Salicylate has also been shown to inhibit prostaglandin synthesis in intact cells, although it has little inhibitory activity against purified COX-1 or COX-2 enzymes. nih.gov
Cellular Signaling Pathway Modulation by this compound
The components of this compound are known to modulate several cellular signaling pathways, often independent of COX inhibition.
Salicylate has been shown to inhibit the activation of extracellular signal-regulated kinases (Erk). pnas.org This effect may contribute to its anti-inflammatory properties by interfering with integrin-mediated neutrophil adhesion. pnas.org In contrast, one study found that indomethacin did not block Erk activation. pnas.org However, another study on human colon cancer cells indicated that indomethacin inhibited cell proliferation through the inhibited expression of p44 mitogen-activated protein kinase (MAPK) in the MAPK signaling pathway. spandidos-publications.com
Furthermore, salicylate has been found to disrupt the activation of the nuclear factor-kappa B (NF-κB) pathway by preventing the degradation of its inhibitor, IκB. ahajournals.org This action is not shared by several other anti-inflammatory agents, including indomethacin. ahajournals.org Indomethacin has also been shown to induce the nuclear translocation of Hsc70, a heat shock protein, suggesting an activation of the heat shock response independent of cyclooxygenase activity. nih.gov
In Vitro Studies on Specific Cell Lines and Primary Cell Cultures
The effects of the components of this compound have been investigated in various in vitro models. ijrpr.comwikipedia.orgdrugbank.commedcentral.com For instance, in enterocyte-like Caco-2 cells, indomethacin treatment led to decreased viability, oxidative stress, and morphological damage. nih.gov These effects were linked to the activation of cytosolic phospholipase A2 (cPLA2). nih.gov In human colorectal cancer cells (HCT116), indomethacin was found to induce apoptosis and inhibit proliferation through COX-independent pathways, including the Wnt1 signaling pathway. spandidos-publications.com
Effects on Inflammatory Mediator Release (e.g., PGE2, IL-6, TNF-α)
The modulation of inflammatory mediators by the components of this compound is a key aspect of their pharmacological profile.
Prostaglandin E2 (PGE2): As a potent inhibitor of prostaglandin synthesis, indomethacin significantly reduces the release of PGE2 from various cell types. ijrpr.comnih.govnih.govmedcentral.com In C6 glioma cells, indomethacin effectively inhibited PGE2 synthesis. nih.gov Both indomethacin and salicylate have been shown to markedly reduce PGE2 synthesis in canine knee cartilage. sci-hub.ru
Interleukin-6 (IL-6): Studies have shown that indomethacin can reduce the production of thrombin-induced and lipopolysaccharide (LPS)-induced IL-6 in whole blood. nih.gov In cultured pheochromocytoma tumor cells, indomethacin directly inhibited the release of IL-6. nih.gov However, one study noted that while aerosolized indomethacin decreased IL-6 in a rat model of blunt chest trauma, the decrease was not statistically significant compared to other groups. canjsurg.ca
Tumor Necrosis Factor-alpha (TNF-α): The effect of indomethacin on TNF-α release can be complex. In lipopolysaccharide (LPS)-stimulated human blood monocytes, indomethacin slightly stimulated TNF-α production at earlier time points and prevented its decline at later stages. nih.gov This effect was linked to the inhibition of endogenous PGE2 production, which acts as a negative feedback regulator of TNF-α. nih.gov In contrast, another study found that while indomethacin had a weak effect on TLR-triggered cytokine production, a moderate stimulatory effect was observed at the highest concentration for LPS-mediated TNF-α production. plos.org
Interactive Data Table: Effect of Indomethacin on Inflammatory Mediator Release
| Cell/System | Stimulus | Indomethacin Concentration | Effect on Mediator | Reference |
| Human Blood Monocytes | LPS | 10⁻⁵ M | Slight stimulation of TNF-α at 2, 4, 8h; prevention of decline at 24, 48h | nih.gov |
| Whole Blood | Thrombin | 0.4 - 16 µg/ml | Reduced IL-6 production | nih.gov |
| Whole Blood | LPS | 16 µg/ml (highest tested) | Reduced IL-6 production | nih.gov |
| Pheochromocytoma Cells | - | Not specified | Directly inhibited IL-6 release | nih.gov |
| C6 Glioma Cells | - | 2, 4, 8 µM | Inhibited PGE2 synthesis | nih.gov |
| Canine Knee Cartilage | - | 4 x 10⁻⁶M | Markedly reduced PGE2 synthesis | sci-hub.ru |
Impact on Cell Proliferation and Viability in Research Models
The influence of this compound's parent compounds on cell proliferation and viability has been a subject of extensive investigation, particularly in the context of cancer and vascular diseases. Studies on indomethacin and salicylates have shown significant effects on the growth of various cell lines, often independent of their COX-inhibiting activity.
Research has demonstrated that both aspirin (B1665792) (acetylsalicylic acid) and salicylic acid can reduce cell proliferation in cancer cell lines. ijrpr.com In one study, concentrations ranging from 0.25 mmol/L to 2.5 mmol/L significantly reduced the proliferation of HT-29 (colon cancer), SK-MEL-28 (skin cancer), and MDA-MB-231 (breast cancer) cells without impacting cell viability, suggesting a mechanism that slows cell growth rather than inducing cell death. ijrpr.com
Indomethacin has also been shown to have potent antiproliferative effects. In studies on T98G human glioblastoma cells, indomethacin produced a concentration-dependent and time-dependent inhibition of cell growth. tandfonline.com Similarly, various NSAIDs, including indomethacin and salicylates, induce a dose-dependent inhibition of proliferation in rat vascular smooth muscle cells (VSMCs), which is a key event in the pathogenesis of atherosclerosis and restenosis. nih.gov The mechanism often involves cell cycle arrest. nih.govahajournals.org For instance, indomethacin can arrest the cell cycle in the G0/G1 phase, while salicylates may affect the late S and/or G2/M phases. nih.gov
| Compound | Cell Line/Model | Concentration | Observed Effect | Source |
|---|---|---|---|---|
| Indomethacin | T98G (Human Glioblastoma) | 25–100 μM | Dose- and time-dependent growth inhibition; 88% inhibition at 100 μM after 72h. | tandfonline.com |
| Aspirin | T98G (Human Glioblastoma) | 0.1–2 mM | Dose- and time-dependent growth inhibition; 89% inhibition at 2 mM after 72h. | tandfonline.com |
| Salicylic Acid | HT-29 (Colon Cancer) | ≥ 0.5 mmol/L | Significant reduction in cell proliferation. | ijrpr.com |
| Indomethacin | A10 (Rat Vascular Smooth Muscle) | Not specified | Dose-dependent inhibition of proliferation via G0/G1 arrest. | nih.gov |
| Sodium Salicylate | A10 (Rat Vascular Smooth Muscle) | Not specified | Dose-dependent inhibition of proliferation via post-G1/S block. | nih.gov |
| Salicylate | Vascular Smooth Muscle Cells | 5 mmol/L | Completely inhibited PDGF-induced proliferation. | ahajournals.org |
Enzyme Kinetics and Binding Affinity Studies of this compound with Target Proteins
The interaction of this compound with its protein targets is defined by the kinetic and binding properties of its parent molecules, indomethacin and salicylic acid. The primary targets are the cyclooxygenase (COX) enzymes.
Indomethacin is a potent, time-dependent inhibitor of both COX-1 and COX-2. acs.org Its inhibition mechanism involves an initial rapid, reversible binding step, followed by a slower, time-dependent conformational change that leads to a more tightly bound enzyme-inhibitor complex. acs.orgacs.org This two-step kinetic process is critical for its potent inhibitory effect. acs.org While indomethacin inhibits both isoforms, it shows a greater selectivity for COX-1, which is linked to a higher incidence of gastrointestinal side effects compared to more COX-2 selective inhibitors. drugbank.com Research has shown that esterification of indomethacin's acetic acid group does not necessarily influence its enzymatic kinetics, but it can make the interaction within the enzyme's hydrophobic channel less stable. researchgate.net
Molecular docking studies have been employed to predict the binding affinity of indomethacin and salicylate derivatives to target proteins. ijrpr.comtsijournals.com These computational models help to understand the molecular basis of the drug-receptor interaction. ijrpr.com For example, studies on aspirin derivatives have explored their binding affinity for HIV-1 protease, while others have investigated how salicylic acid interacts with Cyclin-dependent kinase 2 (CDK2). ijrpr.comtsijournals.com
The binding of indomethacin to plasma proteins, particularly Human Serum Albumin (HSA), is also a critical factor in its pharmacology. nih.govresearchgate.net Indomethacin is 90-99% bound to plasma proteins. drugbank.com Studies using fluorescence quenching and molecular dynamics simulations have shown that indomethacin binds with high affinity to HSA, primarily at drug site 1 located in subdomain IIA. nih.govresearchgate.net Salicylates have also been shown to reversibly inhibit the binding of prostaglandins to human serum proteins, which may affect the transport and delivery of prostaglandins to tissue receptors. nih.gov
| Compound | Target Enzyme | IC₅₀ Value (μM) | Source |
|---|---|---|---|
| Indomethacin | COX-1 | 0.03 | tandfonline.com |
| COX-2 | 1.7 | tandfonline.com | |
| Aspirin | COX-1 | 1.7 | tandfonline.com |
| COX-2 | 278 | tandfonline.com |
Pre Clinical Pharmacokinetic Studies and Biotransformation
Absorption, Distribution, Metabolism, and Excretion (ADME) of Indomethacin (B1671933) Salicylate (B1505791) in Animal Models
The ADME profile of indomethacin salicylate is largely dictated by its conversion to indomethacin. Following administration, the prodrug is absorbed and subsequently biotransformed. The resulting indomethacin is then distributed throughout the body, metabolized, and excreted. Oral absorption of indomethacin is generally rapid and complete, with a bioavailability of nearly 100% in animal models. fda.govplos.org
Prodrug Activation and Hydrolysis Pathways to Parent Compounds (Indomethacin and Salicylic (B10762653) Acid)
This compound functions as a prodrug, which is metabolically inactive until it undergoes hydrolysis in vivo. This bioconversion is a critical activation step, releasing the two pharmacologically active parent compounds: indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), and salicylic acid, another well-known anti-inflammatory agent. chula.ac.th
The primary pathway for this activation is hydrolysis, catalyzed by esterase enzymes present in various biological matrices, including blood and liver. nih.gov In rat hepatocytes and red blood cells, for instance, aspirin (B1665792) (acetylsalicylic acid) is readily hydrolyzed to salicylic acid. nih.gov This process suggests that a similar enzymatic cleavage would apply to this compound, breaking the ester bond to yield indomethacin and salicylic acid. The rate and extent of this hydrolysis can be influenced by the presence of other substances. For example, studies using rat hepatocytes showed that aspirin and salicylate can inhibit the glucuronidation of indomethacin, which may, in turn, affect its metabolic pathways. nih.gov
Metabolite Profiling and Identification (e.g., O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, glucuronides)
Once indomethacin is released from the prodrug, it undergoes extensive metabolism, primarily in the liver. nih.govdrugbank.com The major metabolic pathways involve O-demethylation and N-deacylation, as well as conjugation with glucuronic acid. nih.govdrugbank.comnih.gov
The main identified metabolites are:
O-desmethyl-indomethacin (DMI) : Formed via the demethylation of the methoxy (B1213986) group on the indole (B1671886) ring. nih.govdrugbank.comprobes-drugs.org
N-deschlorobenzoyl-indomethacin (DBI) : Results from the deacylation of the p-chlorobenzoyl group. nih.govdrugbank.comprobes-drugs.org
O-desmethyl-N-deschlorobenzoyl-indomethacin (DMBI) : A metabolite that has undergone both demethylation and deacylation. nih.govdrugbank.com
These primary metabolites, along with the parent indomethacin, can then be conjugated with glucuronic acid to form glucuronides, which are more water-soluble and readily excreted. nih.govdrugbank.comresearchgate.net These metabolites (DMI, DBI, and DMBI) and their glucuronide conjugates are considered pharmacologically inactive. nih.govdrugbank.comprobes-drugs.org In rats, about 60% of an oral dose of indomethacin is recovered in the urine as the parent drug and its metabolites (26% as indomethacin and its glucuronide), with 33% recovered in the feces. fda.gov
Tissue Distribution and Accumulation in Specific Organs (e.g., brain, inflammatory exudates, cartilage)
Following absorption and hydrolysis, indomethacin distributes into various tissues. Its distribution is influenced by its high plasma protein binding. drugbank.com
Inflammatory Exudates : Indomethacin has been shown to penetrate sites of inflammation. In rat models of carrageenan-induced inflammation, indomethacin concentrations in the inflammatory exudate were found to be dose-dependent. researchgate.netpnas.org Studies have shown that after administration, peak concentrations of salicylate, a hydrolysis product, in inflammatory exudates of rats exceeded peak plasma concentrations by 30- to 50-fold. pnas.org
Brain : The penetration of indomethacin into the central nervous system (CNS) is generally low. core.ac.uk In rat studies, the total brain-to-plasma concentration ratio was less than 0.02. core.ac.uk However, its transport can be influenced by efflux transporters at the blood-brain barrier. Co-administration with probenecid, an efflux inhibitor, increased the brain-to-plasma concentration ratio of indomethacin by 2.4-fold in rats. core.ac.uk
Kidney : Indomethacin has been observed to accumulate significantly in the kidneys. In isolated perfused rat kidneys, the kidney-to-perfusate concentration ratio was between 5 and 9. nih.gov Studies with isolated proximal tubular cells from rat kidneys also showed that indomethacin accumulated by a factor of more than 25, a process that appears to be carrier-mediated and sensitive to probenecid. nih.gov
Cartilage : While specific data on this compound is limited, the distribution of NSAIDs to cartilage is a key aspect of their therapeutic effect in joint diseases.
Enterohepatic Recirculation of this compound and its Metabolites in Animal Models
Enterohepatic recirculation is a significant feature of the pharmacokinetics of indomethacin, the active metabolite of this compound. fda.gov This process involves the excretion of indomethacin and its glucuronide metabolites into the bile, followed by their reabsorption from the intestine. drugbank.comnih.gov
In animal models such as rats, dogs, and guinea pigs, indomethacin has been shown to undergo this recirculation. nih.gov The process begins with the hepatic conjugation of indomethacin, primarily to its acyl glucuronide. nih.gov This conjugate is then secreted into the bile and enters the small intestine. In the gut, bacterial enzymes, particularly β-glucuronidase, can hydrolyze the glucuronide conjugate, releasing the parent indomethacin, which can then be reabsorbed back into circulation. nih.gov This cycle can prolong the drug's presence in the body and its exposure to the gastrointestinal tract. nih.gov The extent of enterohepatic circulation can be substantial, with estimates suggesting that 20% to 65% of the initial indomethacin dose is secreted into the bile over 24 hours in rats. nih.gov Ligation of the bile duct in rats has been shown to prevent indomethacin-induced intestinal injury, highlighting the critical role of biliary secretion and subsequent recirculation in the drug's gastrointestinal effects. nih.govresearchgate.net
Influence of Hepatic or Renal Dysfunction on this compound Pharmacokinetics in Animal Models
Given that the liver and kidneys are the primary organs for the metabolism and excretion of indomethacin, any dysfunction in these organs can significantly alter its pharmacokinetic profile.
Hepatic Dysfunction : Studies in rats with acute liver damage induced by carbon tetrachloride (CCl4) provide insight into how hepatic impairment affects the pharmacokinetics of indomethacin derived from a prodrug. nih.govelsevier.es In a study using acemetacin, another prodrug of indomethacin, acute hepatitis significantly reduced the bioavailability of the formed indomethacin. nih.govelsevier.es Specifically, one day after CCl4 administration, the area under the curve (AUC) and maximum concentration (Cmax) of indomethacin were significantly reduced, while its half-life was prolonged. elsevier.eselsevier.es These findings suggest that liver damage impairs both the formation of indomethacin from its prodrug (a first-pass effect) and its subsequent metabolic clearance. nih.govelsevier.es However, these pharmacokinetic alterations appeared to be reversible and returned to near-normal levels as the liver began to regenerate, even before full histological recovery. nih.govelsevier.es
Renal Dysfunction : The kidneys play a role in the elimination of indomethacin and its metabolites. fda.gov Renal dysfunction is expected to impair this excretion, potentially leading to the accumulation of the drug and its metabolites. In isolated perfused rat kidneys, indomethacin itself was found to cause a dose-dependent decrease in urinary flow and electrolyte excretion, indicating a direct effect on renal function. nih.gov Studies in endotoxemic rats, a model that can involve renal stress, showed that gentamicin (B1671437) levels in the kidney were increased, and co-administration of indomethacin further altered the intrarenal distribution of the antibiotic, suggesting that indomethacin can modulate renal handling of other substances, likely through its effects on prostaglandin (B15479496) synthesis. asm.org Patients with pre-existing renal disease are at a greater risk, as the effects of indomethacin may accelerate the progression of renal dysfunction. fda.gov
Protein Binding Characteristics of this compound in Biological Matrices
The protein binding of indomethacin, the active component of this compound, is a critical determinant of its distribution and availability to target tissues. Indomethacin is highly bound to plasma proteins, predominantly albumin. drugbank.comkarger.comkarger.com Reports indicate that the binding is approximately 90-99% over the therapeutic concentration range. plos.orgdrugbank.comkarger.com
This high degree of binding means that only a small fraction of the drug is free (unbound) in the plasma and available to exert pharmacological effects or be cleared from the body. The interaction between indomethacin and its binding sites on human plasma albumin has been characterized, revealing a single primary binding site with a high affinity constant (3 x 10^5 L/mol) and multiple secondary sites with lower affinity. karger.comkarger.com
Crucially, the binding of indomethacin can be affected by other drugs, including its own co-drug, salicylate. In vitro studies have demonstrated that salicylate, at clinically relevant concentrations, can displace indomethacin from its protein binding sites. karger.comkarger.com This displacement increases the concentration of free, unbound indomethacin in the plasma. karger.com While this could potentially enhance its therapeutic or toxic effects, the clinical significance of this interaction is complex, as salicylate may also affect other aspects of indomethacin's disposition. nih.gov
Structure Activity Relationship Sar and Molecular Design
Identification of Key Pharmacophoric Features within Indomethacin (B1671933) Salicylate (B1505791)
Indomethacin salicylate is a hybrid molecule, possessing the chemical name 2-carboxyphenyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate. ontosight.ai Its pharmacophore—the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with the cyclooxygenase (COX) enzyme—is derived from its two constituent parts: indomethacin and salicylic (B10762653) acid.
The core pharmacophoric features originating from the indomethacin backbone are well-established:
Indole (B1671886) Ring System: The indole nucleus serves as the fundamental scaffold. Substitutions on this ring, particularly at the 5-position with groups like methoxy (B1213986) (as in indomethacin), fluoro, or dimethylamino, have been shown to enhance anti-inflammatory activity. neu.edu.trgpatindia.com
N-Acyl Group: The 1-(p-chlorobenzoyl) group is a critical component. The presence of an aromatic acyl group is generally more potent than aliphatic or alkyl substituents. neu.edu.tr Specifically, substitution at the para-position of this benzoyl ring with electron-withdrawing groups such as chloro, fluoro, or trifluoromethyl maximizes activity. gpatindia.com
Position 2 Methyl Group: The methyl group at the 2-position of the indole ring forces the molecule into a non-coplanar, or cis, conformation, which has a pronounced positive effect on activity compared to an aryl group at the same position. neu.edu.tr
Acetic Acid Side Chain: The carboxyl group of the acetic acid moiety at the 3-position is essential for anti-inflammatory action. neu.edu.tr The acidity of this group is directly correlated with its activity; as acidity increases, so does the anti-inflammatory effect. gpatindia.com In this compound, this carboxylic acid is esterified with salicylic acid, a modification that alters its properties. ontosight.ai
The salicylate moiety contributes its own pharmacophoric features, primarily the carboxylate group, which is known to be crucial for the pharmacological effects of salicylates. ijrpr.com The combination of these features in this compound results in a molecule that inhibits the enzyme cyclooxygenase (COX), which is responsible for prostaglandin (B15479496) synthesis. ontosight.ai Docking studies on related COX inhibitors reveal that specific interactions, such as hydrogen bonds with amino acid residues like Arg513, His90, and Tyr355 in the enzyme's active site, are key to their inhibitory action. mdpi.com
Impact of Structural Modifications on this compound's Pharmacological Activity
The pharmacological activity of this compound is highly sensitive to structural changes. The esterification of indomethacin's carboxyl group with salicylic acid is itself a significant modification, designed to potentially alter the drug's pharmacokinetic profile. ontosight.ai Research into the SAR of the parent indomethacin molecule provides a clear framework for understanding how further modifications would impact activity.
Key structural modifications and their effects include:
The Carboxyl Group: This group is a primary target for modification. Its free form is associated with gastrointestinal toxicity. nih.gov
Replacing the carboxyl group with other acidic functionalities or hydroxyl-type groups generally decreases anti-inflammatory activity. neu.edu.trgpatindia.com
Conversion to amide analogues results in inactive compounds. gpatindia.com
Esterification, as seen in this compound, creates a prodrug form. Further, creating mutual prodrugs by linking indomethacin to antioxidants like naringenin (B18129) or hesperetin (B1673127) has been shown to retain anti-inflammatory activity while reducing ulcerogenic side effects. researchgate.net
The N-Benzoyl Group: Modifications here significantly influence potency.
Replacing the p-chlorobenzoyl group with aliphatic acyl or simple alkyl groups leads to a decrease in activity. neu.edu.tr
Shifting the chloro substituent from the para-position on the benzoyl ring diminishes activity. The highest potency is achieved with para-substituents like fluoro, chloro, trifluoromethyl, or thiomethyl. gpatindia.com
The Indole Ring: Substitutions on the indole ring can modulate activity.
Groups such as methoxy, fluoro, dimethylamino, methyl, and acetyl at the 5-position tend to increase the drug's activity. gpatindia.com
The Acetic Acid Side Chain:
Substitution at the α-position of the side chain with a hydrogen or methyl group yields similar activity, but α,α-dimethyl or hydroxyl substitution lowers it. neu.edu.tr
Quantitative Structure-Activity Relationship (QSAR) studies on indomethacin derivatives have suggested that substituents with a lower index of refraction and less electronegative properties are favorable for enhancing biological activity. nih.gov
| Molecular Position | Structural Modification | Impact on Pharmacological Activity | Reference |
|---|---|---|---|
| Carboxyl Group (on Acetic Acid Moiety) | Replacement with other acidic or hydroxyl groups | Decreased activity | neu.edu.trgpatindia.com |
| Conversion to amide analogue | Inactive compound | gpatindia.com | |
| Esterification (e.g., with antioxidants) | Retained anti-inflammatory activity, reduced GI toxicity | researchgate.net | |
| N-Benzoyl Group | Replacement of aromatic acyl with aliphatic acyl/alkyl | Lowered activity | neu.edu.tr |
| Substitution at para-position with F, Cl, CF3 | Increased activity | gpatindia.com | |
| Indole Ring (Position 5) | Substitution with OCH3, F, N(CH3)2, CH3 | Increased activity | gpatindia.com |
| Acetic Acid Side Chain (α-position) | Substitution with α,α-dimethyl or hydroxyl | Lowered activity | neu.edu.tr |
Design Principles for Novel this compound Analogues
The development of novel analogues of indomethacin and its derivatives is guided by several key design principles aimed at enhancing efficacy, improving selectivity, and reducing adverse effects.
Masking Toxicophores: A primary strategy involves modifying the free carboxylic acid group of indomethacin, which is largely responsible for its gastrointestinal toxicity. nih.gov The creation of this compound is an example of this principle, where the carboxyl group is masked via an ester linkage. ontosight.ai Another approach is the synthesis of hybrid molecules where the carboxyl group is replaced entirely, leading to the development of potentially non-ulcerogenic agents. nih.gov
Prodrug and Codrug Strategy: This approach involves chemically linking the parent drug to another molecule to create a prodrug or codrug. The goal is to improve the safety profile or add synergistic therapeutic effects. For instance, designing mutual prodrugs by conjugating indomethacin with flavonoid antioxidants has been shown to produce compounds with significant anti-inflammatory activity and reduced ulcerogenicity. researchgate.net
Target Selectivity through Pharmacophore Modeling: A major goal in modern NSAID design is to achieve selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme to improve gastrointestinal safety. Pharmacophore models based on known selective COX-2 inhibitors can be used to guide the design of new indomethacin analogues. researchgate.net By understanding the geometric and chemical features required for COX-2 selectivity, such as the space limitations imposed by non-conserved amino acid residues in the active site, novel derivatives can be rationally designed to fit preferentially into the COX-2 binding pocket. mdpi.comresearchgate.net
Computational and In Silico Design: The use of computational tools, including molecular docking, is a fundamental principle in modern drug design. ijrpr.com These techniques allow researchers to model the interactions between potential drug candidates and the target enzyme's active site. This in silico approach helps in predicting the binding affinity and orientation of novel analogues, enabling the rational design of compounds with improved potency and selectivity before undertaking chemical synthesis. ijrpr.commdpi.com
Stereoisomerism and its Influence on this compound's Biological Effects
Stereoisomerism, the study of molecules with the same chemical formula and sequence of bonded atoms but different three-dimensional orientations, is a critical factor in pharmacology. biomedgrid.com Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. biomedgrid.com These different stereoisomers can exhibit distinct pharmacokinetic and pharmacodynamic properties; one enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to toxicity. biomedgrid.comresearchgate.netnih.gov
While indomethacin itself is an achiral molecule, its biological activity is highly dependent on its three-dimensional conformation. neu.edu.trgpatindia.com The methyl group at the 2-position of the indole ring forces a restricted rotation around the N-acyl amide bond, leading to stable cis and trans conformers. The cis conformation is associated with a more pronounced anti-inflammatory effect. neu.edu.tr
For derivatives of indomethacin that are chiral (e.g., through substitution at the α-carbon of the acetic acid side chain), stereochemistry plays a decisive role. Research on related chiral indole acetic acid derivatives has shown that the biological activity often resides in only one of the enantiomers. Specifically, the S-(+)-enantiomers of these derivatives are typically the more effective anti-inflammatory agents. neu.edu.trgpatindia.com This highlights that even though this compound is derived from an achiral parent drug, the spatial arrangement of its functional groups is paramount for its interaction with the COX enzyme, and any introduction of a chiral center in novel analogues would require careful consideration of the stereochemical configuration to ensure optimal biological activity.
Computational Chemistry and in Silico Modeling
Molecular Docking Studies of Indomethacin (B1671933) Salicylate (B1505791) with Target Receptors (e.g., COX enzymes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijrpr.com This method is instrumental in understanding the interactions between non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and their primary targets, the cyclooxygenase (COX) enzymes. ijrpr.com
Prediction of Binding Modes and Interaction Energies
Indomethacin: Molecular docking studies consistently show that indomethacin binds effectively within the active sites of both COX-1 and COX-2 enzymes. umm.ac.idimpactfactor.org The binding is characterized by a combination of hydrogen bonds and hydrophobic interactions. A key interaction involves the carboxylate group of indomethacin forming a salt bridge or hydrogen bond with a positively charged Arginine residue (Arg120) at the base of the active site. impactfactor.orgresearchgate.net The indole (B1671886) ring and the chlorobenzoyl group fit into a hydrophobic channel, interacting with residues such as Val349, Leu352, Tyr385, Trp387, and Val523. umm.ac.idimpactfactor.org
One study identified that the interaction between indomethacin and human COX-2 yielded a binding energy of -10.06 kcal/mol. impactfactor.org Another docking study calculated a ∆G value of -103.136 kcal/mol for the interaction between COX-2 and indomethacin. umm.ac.id For some ester derivatives of indomethacin, molecular docking analysis revealed augmented negative binding energies compared to the parent drug, with MolDock scores for derivatives ranging from -140.03 to -160.85 kJ/mol, compared to -141.07 kJ/mol for indomethacin itself. nih.gov
Salicylate: Salicylate, a primary metabolite of aspirin (B1665792), also interacts with COX enzymes, although its mechanism and potency can differ from indomethacin. ijrpr.com Docking studies on salicylic (B10762653) acid derivatives with other target proteins, such as cyclin-dependent kinase 2 (CDK2), have shown interactions with key amino acid residues like Asp 145 and Lys33. While specific binding energy values with COX are less commonly reported in the provided literature, the focus remains on its ability to inhibit prostaglandin (B15479496) synthesis. ijrpr.com
For the combined "Indomethacin salicylate" molecule, it is hypothesized that the indomethacin moiety would anchor the molecule within the COX active site in its characteristic manner, while the salicylate portion could establish additional interactions, potentially altering the binding affinity and selectivity profile compared to indomethacin alone.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Indomethacin | Human COX-2 | -10.06 | Arg120, Tyr385, Gln192 | Hydrogen Bonding |
| Indomethacin | Human COX-2 | -103.136 (∆G) | Trp387, Tyr385, Leu531, Val523 | Steric/Hydrophobic |
| Indomethacin Derivative (1) | Human COX-2 | -10.9 | Gln192, Tyr385 | Hydrogen Bonding |
| Indomethacin Derivative (1) | Human COX-2 | N/A | Leu531, Val347, Ala527, Met522, Trp387 | Hydrophobic |
Molecular Dynamics Simulations to Elucidate this compound-Protein Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions than static docking, revealing information about the stability of the complex, conformational changes in both the ligand and the protein, and the role of solvent molecules over time. acs.org
Simulations involving indomethacin and poly(vinylpyrrolidone) (PVP) have been used to study miscibility and hydrogen bonding in amorphous drug dispersions. acs.org These studies found that the formation of hydrogen bonds between indomethacin molecules, which can be a precursor to crystallization, was substantially reduced in the presence of PVP due to the formation of indomethacin-PVP hydrogen bonds. acs.org While not directly related to COX enzymes, this demonstrates the power of MD simulations in elucidating the intermolecular interactions governing the behavior of indomethacin. acs.org
Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives
QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of activity for new, unsynthesized molecules.
Several QSAR studies have been conducted on indomethacin derivatives to understand the structural requirements for potent anti-inflammatory activity. nih.gov One study involving fifteen indomethacin derivatives developed a statistically significant QSAR model for predicting the half-maximal inhibitory concentration (pIC50). nih.gov
The best model obtained was: pIC50 = -20.605 (±6.600) IOR - 0.747 (±0.454) I1 - 5.083 (±3.478) Xeq + 51.647 nih.gov
This model had a high statistical quality with a correlation coefficient (R) of 0.921. nih.gov The analysis suggested that for enhanced activity, substituents should have a lower value of the index of refraction (IOR) and be less electronegative. nih.gov Conversely, the presence of a CH₂CH₂NHCONH(CH₂)₃ONO₂ group at the R1 position was found to be unfavorable for the activity. nih.gov Such models are crucial for guiding the synthesis of new analogues with potentially higher potency. nih.gov
| Model Equation | Statistical Quality | Key Findings |
|---|---|---|
| pIC50 = -20.605 (IOR) - 0.747 (I1) - 5.083 (Xeq) + 51.647 | R = 0.921, R2 = 0.848 | Lower index of refraction and less electronegative groups are favorable for activity. |
ADME Prediction and Toxicity Screening (in silico) for this compound and its Analogues
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is a critical step in modern drug design, helping to identify potentially problematic candidates early in the development process.
Computational tools like the SwissADME server have been used to predict the pharmacokinetic properties of newly designed indomethacin derivatives, such as Schiff bases. alrasheedcol.edu.iq These studies evaluate parameters based on Lipinski's rule of five, which predicts the drug-likeness of a compound. alrasheedcol.edu.iq For a series of indomethacin-thiadiazole derivatives, most compounds fulfilled the Lipinski rule, although some were predicted to have poor absorption from the gastrointestinal tract. alrasheedcol.edu.iq
Toxicity prediction for new indomethacin derivatives has also been performed in silico. pensoft.net One study on indomethacin hydrazide derivatives predicted properties such as hepatotoxicity, renal toxicity, and carcinogenicity. pensoft.net The oral acute toxicity in rats (LD50) was also estimated. pensoft.net For example, a novel synthesized derivative of indomethacin was predicted to be moderately toxic compared to the parent drug. impactfactor.org These in silico assessments are vital for prioritizing which compounds should be synthesized and subjected to more rigorous experimental testing. alrasheedcol.edu.iqpensoft.net
| Derivative Class | ADME Prediction Tool | Key ADME Findings | Toxicity Prediction |
|---|---|---|---|
| Schiff Base Derivatives | SwissADME | Most compounds fulfilled Lipinski's rule of five; some predicted with poor GIT absorption. alrasheedcol.edu.iq | Not specified in results. |
| Hydrazide Derivatives | admetSAR | Data generated for properties like P-glycoprotein substrate status and blood-brain barrier penetration. pensoft.net | Predictions for hepatotoxicity, renal toxicity, carcinogenicity, and rat acute toxicity (LD50) were made. pensoft.net |
| Thiadiazole Derivative | Not specified | Predicted to be a good anti-inflammatory agent based on pharmacokinetic values. impactfactor.org | Predicted to be moderately toxic based on LD50 values in rats (orally). impactfactor.org |
Advanced Analytical Methodologies for Research Applications
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Indomethacin (B1671933) Salicylate (B1505791) and its Metabolites in Biological Samples
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the determination of indomethacin and its metabolites in biological samples such as plasma, urine, and serum. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode, offering robust and reliable separation. The development of these methods involves careful optimization of several parameters, including the stationary phase, mobile phase composition, flow rate, and detector settings, to achieve adequate resolution and sensitivity.
Validation of these HPLC methods is performed in accordance with ICH guidelines to ensure their reliability. ijper.org Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and specificity. ijper.org For instance, one validated RP-HPLC method for indomethacin and its two degradation products, 4-chlorobenzoic acid and 5-methoxy-2-methyl-indoleacetic acid, demonstrated linearity over specific concentration ranges for each compound. ijper.org Another study describes a rapid and specific HPLC assay for indomethacin in porcine plasma, utilizing acetonitrile (B52724) for protein precipitation and one-step extraction. researchgate.net This method showed linearity over a concentration range of 50.0 to 3000 ng/mL with a limit of quantitation in plasma of 50 ng/mL. researchgate.net
The following interactive data table summarizes the chromatographic conditions and validation parameters of a representative HPLC method for indomethacin analysis.
| Parameter | Condition/Value | Reference |
|---|---|---|
| Stationary Phase | Zorbax Eclipse Plus C18, 3.5 µm (4.6 mm × 100 mm) | ijper.org |
| Mobile Phase | Methanol (B129727): Acetonitrile: 10 mM Sodium Acetate (B1210297) Buffer (pH 3) (10:50:40 v/v) | ijper.org |
| Flow Rate | 1 mL/min | ijper.org |
| Detection | UV-Visible PDA detector at 254 nm | ijper.org |
| Linearity Range (Indomethacin) | 25-70 µg/mL | ijper.org |
| Linearity Range (4-chlorobenzoic acid) | 0.25-2 µg/mL | ijper.org |
| Linearity Range (5-methoxy-2-methyl-indoleacetic acid) | 0.25-2 µg/mL | ijper.org |
For applications requiring higher sensitivity and specificity, particularly for the analysis of low concentrations of indomethacin and its metabolites in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govrug.nl This technique combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. nih.gov
LC-MS/MS methods for indomethacin quantification typically utilize an electrospray ionization (ESI) source and operate in selected reaction monitoring (SRM) mode. nih.gov In SRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, which significantly enhances the selectivity of the assay by minimizing interferences from the biological matrix. nih.gov For example, a reported HPLC-ESI-MS/MS method for the quantification of indomethacin in plasma used mass transitions of m/z 357.9→139.0 for indomethacin and m/z 242→209.0 for the internal standard, mefenamic acid. nih.gov This assay demonstrated linearity from 5 µg/L to 2000 µg/L with a total coefficient of variation for imprecision of 9%. nih.gov The high sensitivity of LC-MS/MS allows for the use of smaller sample volumes, which is a significant advantage in studies where sample availability is limited. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful tool for the analysis of indomethacin, although it often requires a derivatization step to convert the non-volatile indomethacin into a more volatile and thermally stable compound suitable for GC analysis. nih.govsigmaaldrich.com Derivatization reactions, such as methylation or silylation, are commonly employed. nih.gov For instance, reaction of indomethacin with diazomethane (B1218177) or bis(trimethylsilyl)acetamide forms the corresponding methyl or trimethylsilyl (B98337) esters, which exhibit good chromatographic properties. nih.gov
A GC-MS assay was developed for the quantitative analysis of methyl salicylate, ethyl salicylate, and salicylic (B10762653) acid from biological fluids. nih.gov The samples were extracted, derivatized with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), and quantified by GC-MS in the selected ion monitoring (SIM) mode. nih.gov This method was validated with standard curves ranging from 31 ng/ml to 800 or 1250 ng/ml. nih.gov The use of an internal standard, such as a deuterated analog of indomethacin, can improve the accuracy and precision of the quantification. researchgate.net
Spectrophotometric and Spectrofluorometric Techniques for Indomethacin Salicylate Analysis
Spectrophotometric and spectrofluorometric methods offer simpler and more cost-effective alternatives for the determination of indomethacin, particularly in pharmaceutical formulations. These methods are typically based on the formation of a colored or fluorescent product following a chemical reaction.
Several spectrophotometric methods have been described for the determination of indomethacin. rsc.org One such method is based on the coupling reaction of hydrolyzed indomethacin with diazotized p-phenylenediamine (B122844) dihydrochloride (B599025) in a sulfuric acid medium, which produces a red-colored product with an absorption maximum at 510 nm. nih.gov This method was found to be simple, sensitive, and selective, with Beer's law being obeyed in the concentration range of 0.2-10 µg/ml. nih.gov Another study describes a reaction with ammonium (B1175870) oxalate (B1200264) in concentrated sulfuric acid, resulting in a violet-colored complex with a maximum absorbance at 578 nm. researchgate.net
Fluorimetric methods have also been developed, which are generally more sensitive than spectrophotometric methods. rsc.org These techniques are based on the measurement of the fluorescence of either the native compound or a fluorescent derivative.
Electrophoretic Methods in this compound Research
Electrophoretic methods, particularly capillary electrophoresis (CE), have found applications in the analysis of pharmaceuticals. While not as commonly used as HPLC for routine quantification of indomethacin, electrophoretic techniques can be valuable for specific research applications.
Two-dimensional gel electrophoresis (2-DE) has been utilized to study the effects of indomethacin on the proteome of human colon cancer cells. nih.gov This powerful separation technique resolves complex mixtures of proteins based on their isoelectric point and molecular weight, allowing for the identification of proteins that are differentially expressed in response to indomethacin treatment. nih.gov This approach provides insights into the molecular mechanisms of action of the drug. nih.gov
Sample Preparation Techniques for Complex Biological Matrices in this compound Analysis
Effective sample preparation is a critical step in the analysis of this compound in complex biological matrices such as blood, plasma, and urine. ijisrt.comslideshare.net The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and transfer it into a solvent that is compatible with the analytical instrument. slideshare.net The choice of sample preparation technique depends on the nature of the biological matrix, the physicochemical properties of the analyte, and the analytical method being used.
Common sample preparation techniques include:
Protein Precipitation: This is a simple and rapid method where a protein precipitating agent, such as acetonitrile or methanol, is added to the biological sample to denature and precipitate proteins. researchgate.net The supernatant containing the analyte is then separated by centrifugation and can be directly injected into the HPLC system or further processed. researchgate.net
Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org The choice of the organic solvent is crucial for achieving high extraction efficiency. orientjchem.org
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent material packed in a cartridge or a 96-well plate to isolate analytes from a liquid sample. ijisrt.com The analyte is retained on the sorbent while interferences are washed away, after which the analyte is eluted with a suitable solvent. nih.gov This technique can provide cleaner extracts and higher concentration factors compared to LLE. nih.gov
The following interactive data table provides a comparative overview of these common sample preparation techniques.
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation | Precipitation of proteins using an organic solvent or acid. | Simple, fast, and inexpensive. | Less clean extracts, potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for a wide range of analytes, can provide clean extracts. | Can be labor-intensive, may require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent followed by elution. | High selectivity, high recovery, can be automated. | Can be more expensive, method development can be complex. |
Pharmacodynamic Interactions and Synergistic Research Potential Pre Clinical
Investigating Synergistic or Antagonistic Effects of Indomethacin (B1671933) Salicylate (B1505791) in Co-administration Models with other Research Agents
Pre-clinical investigations into the combined effects of indomethacin and salicylates reveal a complex interplay that is not merely additive. The interaction appears to be highly dependent on the specific agents, their concentrations, and the biological context.
Research has demonstrated that the therapeutic efficacy of acetylsalicylic acid may be diminished when used in combination with indomethacin. drugbank.com Conversely, an additive clinical effect has been observed with indomethacin during salicylate therapy in some human studies. nih.govtandfonline.com This highlights the complexity of their interaction, which involves both pharmacodynamic and pharmacokinetic elements. For instance, salicylates can displace prostaglandins (B1171923) from their binding sites on human serum proteins, an effect also demonstrated by indomethacin. nih.gov This displacement may alter the transport and delivery of prostaglandins to tissue receptors, representing a significant pharmacodynamic interaction. nih.gov
Further complexity is introduced by the differing mechanisms of action between the two agents. While both are known to inhibit cyclooxygenase (COX), leading to reduced prostaglandin (B15479496) synthesis, the specifics of their inhibitory actions and other non-COX-mediated effects differ. ijrpr.comwikipedia.org For example, some research suggests that the anti-inflammatory effects of salicylates may involve an adenosine-dependent mechanism, which is distinct from the primary COX-inhibition pathway of indomethacin. pnas.org
The primary mechanism of action for both indomethacin and salicylates is the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes. ijrpr.comwikipedia.org However, their combined effect is not straightforward and can be antagonistic in certain pre-clinical models.
An in vitro study using intact human platelets examined the effects of sodium salicylate, acetylsalicylic acid (ASA), and indomethacin on the metabolism of arachidonic acid. nih.gov The study found that while both indomethacin (at 1 and 10 µM) and ASA (100 µM) effectively suppressed the metabolism of arachidonic acid via the cyclo-oxygenase pathway, sodium salicylate had a more complex effect. nih.gov At a concentration of 2 mM, sodium salicylate significantly decreased the formation of specific cyclo-oxygenase products like thromboxane (B8750289) B2 (TXB2) and 12-L-hydroxy-5,8,10-heptadecatrienoic acid (HHT). nih.gov
Crucially, when platelets were pretreated with sodium salicylate (1 or 2 mM), it effectively prevented the inhibition of cyclo-oxygenase by ASA. nih.gov However, this protective, antagonistic effect was not observed against the inhibition caused by indomethacin. nih.gov This suggests that salicylate competes with ASA for the COX enzyme binding site but does not interfere with indomethacin's inhibitory action in the same manner. nih.gov This finding is significant as it indicates that co-administration may lead to unpredictable effects on prostaglandin synthesis, with salicylate potentially negating the effects of acetylsalicylic acid but not indomethacin. nih.gov
Other studies have confirmed that salicylates may inhibit COX metabolism through a mechanism different from direct inhibition, such as by suppressing COX-2 transcription, which contrasts with indomethacin's direct enzymatic inhibition. ahajournals.org This fundamental difference in mechanism likely underlies the complex interactions observed in combined therapy models.
Table 1: Pre-clinical In Vitro Effects on Cyclo-oxygenase (COX) Pathway in Human Platelets
Summary of findings from a study investigating the combined effects of Salicylate, Acetylsalicylic Acid (ASA), and Indomethacin on COX activity.
| Agent(s) | Concentration | Observed Effect on COX Pathway | Interaction Type | Reference |
|---|---|---|---|---|
| Indomethacin | 1 and 10 µM | Suppressed arachidonic acid metabolism via COX. | Inhibition | nih.gov |
| Acetylsalicylic Acid (ASA) | 100 µM | Suppressed arachidonic acid metabolism via COX. | Inhibition | nih.gov |
| Sodium Salicylate | 2 mM | Decreased formation of TXB2 and HHT. | Selective Inhibition | nih.gov |
| Sodium Salicylate (pretreatment) + ASA | 1 or 2 mM / 100 µM | Prevented the inhibitory effect of ASA on COX. | Antagonistic | nih.gov |
| Sodium Salicylate (pretreatment) + Indomethacin | 1 or 2 mM / 1 or 10 µM | No effect on the inhibitory action of indomethacin. | No Interaction | nih.gov |
Metabolic interactions between indomethacin and salicylates have been explored in both in vitro and in vivo preclinical models, revealing significant potential for altered pharmacokinetics upon co-administration.
One in vitro study utilizing rat erythrocytes and hepatocytes investigated the metabolic interplay between aspirin (B1665792) (which hydrolyzes to salicylic (B10762653) acid) and indomethacin. nih.gov In rat erythrocytes, the presence of aspirin and/or salicylate (ASP/SA) led to an increased concentration of indomethacin. nih.gov In isolated rat hepatocytes, ASP/SA was found to inhibit key metabolic pathways for indomethacin, including its acylglucuronidation and the hydrolysis of its glucuronide metabolite. nih.gov Furthermore, when a high dose of indomethacin was present, ASP/SA decreased the ratio of its hydrolysis to glucuronidation. nih.gov These findings provide a clear metabolic basis for a drug-drug interaction at the cellular level. nih.gov
However, in vivo studies have sometimes yielded conflicting results. Some research suggests that concurrent administration of aspirin may actually decrease the plasma concentrations of indomethacin. drugs.com This effect is proposed to result from a combination of decreased efficiency in gastrointestinal absorption, decreased renal clearance, and increased biliary clearance of indomethacin. drugs.com A clinical-pharmacological study also found that concurrent acetylsalicylic acid administration significantly reduced the peak serum concentrations of indomethacin. nih.gov In contrast, the same study noted that co-administration of indomethacin did not alter the serum levels of salicylate. nih.gov
Table 2: Summary of Pre-clinical Metabolic Interactions
Overview of findings from in vitro and in vivo research on the metabolic interplay between Indomethacin and Salicylate/Aspirin.
| Research System | Agent(s) | Observed Metabolic Effect | Reference |
|---|---|---|---|
| Rat Erythrocytes (In Vitro) | Aspirin/Salicylate + Indomethacin | Increased concentration of indomethacin. | nih.gov |
| Rat Hepatocytes (In Vitro) | Aspirin/Salicylate + Indomethacin | Inhibited acylglucuronidation of indomethacin and hydrolysis of its glucuronide. | nih.gov |
| In Vivo Models (General) | Aspirin + Indomethacin | Decreased plasma concentrations of indomethacin. | drugs.com |
| In Vivo Models (General) | Indomethacin + Salicylates | Increased level of salicylates due to competition for renal tubular clearance. | medscape.com |
| Rheumatic Patients (Clinical) | Acetylsalicylic Acid + Indomethacin | Reduced peak serum concentrations of indomethacin. | nih.gov |
| Rheumatic Patients (Clinical) | Indomethacin + Acetylsalicylic Acid | No difference in serum levels of salicylate. | nih.gov |
Elucidation of Novel Research Applications based on Unique Pharmacodynamic Profiles of Indomethacin Salicylate
Beyond the conventional anti-inflammatory applications, the unique pharmacodynamic characteristics of indomethacin and salicylates, particularly when considered in combination, suggest novel research potential in other fields, most notably oncology.
Recent research has begun to uncover that the therapeutic effects of these agents may extend beyond COX inhibition. ijpsm.co.in For example, pre-clinical studies in mice have shown that aspirin and sodium salicylate can reduce inflammation through an adenosine-dependent pathway, which is distinct from their effect on prostaglandin synthesis. pnas.org In another study, salicylate and aspirin were found to inhibit the induction of inducible nitric oxide synthase (iNOS) in rat cardiac fibroblasts, an effect not shared by indomethacin. ahajournals.org These non-COX-mediated pathways represent unique pharmacodynamic profiles that could be harnessed for new applications.
In the context of cancer research, both indomethacin and salicylates have shown potential. In vivo studies demonstrated that indomethacin can inhibit tumorigenesis through the inhibition of peroxisome proliferator-activated receptor delta (PPARδ). mdpi.com Both compounds are also being investigated for their ability to regulate autophagy in cancer cells. mdpi.com There is growing interest in designing new derivatives of these compounds as potential anti-cancer agents. One area of focus is the development of indomethacin and salicylate derivatives that can act as inhibitors of cyclin-dependent kinase 2 (CDK2). tsijournals.com The rationale is based on findings that aspirin and its primary metabolite, salicylic acid, can decrease the levels of cyclin A2 and CDK2 in various human cancer cell lines, thereby arresting cell growth. tsijournals.com The potential to combine the known anti-inflammatory and anti-neoplastic properties of both moieties into a single agent is a promising avenue for future pre-clinical research. ijpsm.co.inmdpi.com
Emerging Research Applications and Future Trajectories
Exploration of Indomethacin (B1671933) in Novel Pre-clinical Disease Models
Preclinical research has explored the potential of indomethacin as an anticancer agent. Studies have shown that it may inhibit cancer cell migration, a critical step in tumor metastasis. One identified mechanism involves the attenuation of cellular calcium mobilization. mdpi.com Research in various cancer cell lines, including colon and ovarian cancer, indicates that indomethacin can suppress cancer cell proliferation and induce apoptosis (programmed cell death). mdpi.comi2b.us
Further investigations suggest that indomethacin's antitumor effects can be mediated through both COX-dependent and COX-independent pathways. For instance, it has been shown to downregulate the Wnt/β-catenin signaling pathway, which is crucial for the proliferation of certain cancer cells. i2b.us In preclinical models of ovarian cancer, combining indomethacin with chemotherapy agents like cisplatin has been observed to decrease cancer cell viability more effectively than cisplatin alone. mdlinx.com
Table 1: Investigated Anticancer Mechanisms of Indomethacin in Preclinical Models
| Mechanism of Action | Investigated Cancer Model | Key Findings |
|---|---|---|
| Inhibition of Calcium Influx | Colon Cancer Cells | Suppresses cancer cell migration. mdpi.com |
| Downregulation of Wnt/β-catenin Signaling | Ovarian Cancer Cells | Inhibits cancer cell proliferation. i2b.us |
| Induction of Oxidative Stress | B-cell Lymphoma Models | Enhances death receptor 5 (DR5) expression, sensitizing cancer cells to T-cell-mediated cytotoxicity. nih.gov |
| Apoptosis Induction | Various Cancer Cell Lines | Causes programmed cell death. mdpi.com |
This interactive table summarizes key research findings on the anticancer mechanisms of indomethacin.
Indomethacin has demonstrated antiviral activity against a range of viruses in preclinical studies, including coronaviruses and HIV. nih.govmedicalupdateonline.comresearchgate.net This antiviral effect is reported to be independent of its well-known COX-inhibitory activity. nih.gov One of the proposed mechanisms is the activation of the double-stranded RNA (dsRNA)-dependent protein kinase (PKR). PKR activation can lead to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn blocks protein synthesis, a crucial step for viral replication. nih.gov Studies have also suggested that indomethacin can inhibit viral RNA synthesis, thereby interrupting the life cycle of certain viruses. nih.gov
Application of Indomethacin in Advanced Drug Delivery Systems for Research Enhancements
To overcome challenges such as low solubility and potential side effects, researchers are exploring advanced drug delivery systems for indomethacin. benthamscience.com Studies involving the co-loading of indomethacin and sodium salicylate (B1505791) in degradable chitosan hydrogels have been conducted to achieve synchronized release rates of both drugs for potential combination therapy research. nih.gov The development of nanoparticle-based systems, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles (PNPs), aims to improve the formulation's stability, prolong drug release, and potentially enhance therapeutic efficacy in preclinical models. benthamscience.com
Development of Indomethacin for Specific Pre-clinical Diagnostic or Probe Applications
Currently, there is limited specific information available regarding the development of indomethacin salicylate as a preclinical diagnostic agent or probe. The pharmacological activity of indomethacin in reducing inflammation and fever could potentially diminish the utility of these signs in diagnosing complications in certain preclinical models. fda.gov
Integration of Omics Technologies in Indomethacin Research
Omics technologies, such as proteomics and metabolomics, are being integrated into indomethacin research to gain deeper molecular insights. mdpi.commdpi.com These systems-level approaches have been used in animal models to characterize the metabolic and transcriptomic changes induced by indomethacin. Such studies aim to understand its mechanisms of action and toxicity by identifying alterations in key metabolic pathways, such as the citrate cycle, and changes in the expression of genes related to cellular processes. This multi-omics approach can help in identifying novel biomarkers and therapeutic targets related to indomethacin's effects.
Q & A
Q. What validated HPLC methods are recommended for quantifying indomethacin salicylate in microemulsion formulations?
A reversed-phase HPLC system with a C8 column (4.6 × 250 mm, 5 µm) and gradient elution (solvent A: pH 3.2 DI water; solvent B: acetonitrile; solvent C: methanol) is effective. Detection at 320 nm yields retention times of ~15.86 min (methyl salicylate) and ~22.08 min (indomethacin). Calibration curves should span 25–200 µg/mL (indomethacin) and 500–4,000 µg/mL (methyl salicylate), validated with %RSD <2% for precision . Triplicate analysis and Student’s t-test (p=0.05) are critical for statistical rigor.
Q. How can researchers assess the physicochemical stability of this compound in topical formulations?
Stability testing should include:
- Centrifugation : To detect phase separation or precipitation.
- Cross-polarized microscopy : Confirming isotropic properties (no birefringence) to rule out liquid crystal formation.
- Long-term storage : Monitor pH (5–7.5), viscosity, and drug content at 30±2°C for ≥6 months. Indomethacin degrades via amide hydrolysis, but microemulsions with Tween®20-IPA surfactants retain >95% drug content post-storage .
Q. What factors influence the pH-dependent stability of indomethacin in aqueous systems?
Indomethacin (pKa 4.5) ionizes in solutions above pH 4.5, increasing solubility but reducing stability. Optimal stability occurs at pH 3.75 (shelf life ~8.4 days at 25°C). Hydrolysis of methyl salicylate to salicylic acid can lower pH in formulations, indirectly stabilizing indomethacin in O/W microemulsions .
Advanced Research Questions
Q. How does this compound compare to other NSAIDs in inhibiting NF-κB activation post-ionizing radiation (IR)?
Indomethacin and sodium salicylate inhibit IR-induced NF-κB DNA-binding activity via p38 MAPK-dependent and -independent pathways. At 100 µM, indomethacin achieves ~77% inhibition, but sulindac requires higher doses (200–400 µM). Co-treatment with p38 inhibitors (e.g., SB 203580) partially reverses this effect, suggesting parallel signaling mechanisms .
Q. What experimental approaches resolve contradictions in NSAID-induced heat shock factor (HSF) activation across species?
In fish cells (CHSE-214), sodium salicylate activates HSF and enhances HSP70 synthesis under mild heat shock, but indomethacin lacks this effect. This contrasts with mammalian studies, where indomethacin induces HSF. Researchers should:
Q. How can mitochondrial Ca²⁺ overload models elucidate indomethacin’s neuroprotective mechanisms?
Indomethacin (1 µM) inhibits Aβ-induced mitochondrial Ca²⁺ overload by 77% in permeabilized neurons. Experimental steps:
- Permeabilize cells with digitonin to expose mitochondria.
- Load with Ca²⁺ indicators (e.g., Rhod-2 AM).
- Quantify [Ca²⁺]mit via fluorescence microscopy pre/post NSAID treatment. Salicylate (100 µM) shows similar efficacy, suggesting shared Ca²⁺ regulatory pathways .
Q. What methodologies quantify competitive protein binding between indomethacin and salicylates in plasma?
Use equilibrium dialysis or ultrafiltration:
- Incubate human plasma with ¹⁴C-labeled indomethacin and increasing salicylate concentrations.
- Measure unbound indomethacin via scintillation counting.
- Data analysis with Scatchard plots reveals salicylate displaces indomethacin from albumin (Ka ~1.5×10⁵ M⁻¹), altering free drug concentrations .
Data Contradiction Analysis
Q. Why do studies report conflicting results on indomethacin’s stability in surfactant systems?
Discrepancies arise from:
- Surfactant composition : Tween®20-IPA systems stabilize indomethacin better than ionic surfactants.
- Storage conditions : Ambient temperature (30°C) vs. refrigerated (4°C) affects hydrolysis rates.
- Analytical sensitivity : HPLC detects degradation products (e.g., r-chlorobenzoate) missed by UV-Vis .
Q. How to reconcile divergent findings on NSAID-mediated HSF activation in mammalian vs. piscine models?
Species-specific differences in:
- HSF isoforms : Fish may lack HSP90 feedback loops present in mammals.
- COX expression : CHSE-214 cells have lower COX-2 activity, reducing NSAID-COX interactions.
- Experimental validation with cross-species HSF transfection assays is recommended .
Methodological Recommendations
Q. What in vitro models best replicate indomethacin-salicylate interactions in rheumatoid arthritis?
Q. How to design a microemulsion for dual delivery of indomethacin and methyl salicylate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
